2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a phenylpentyl sulfanyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the phenylpentyl sulfanyl group enhances the compound’s lipophilicity and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by the introduction of the phenylpentyl sulfanyl group. One common method involves the reaction of 2-aminophenol with 5-phenylpentanal in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding benzoxazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzoxazoline.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpentyl sulfanyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and π-π interactions with biological macromolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the phenylpentyl sulfanyl group.
Benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of the phenylpentyl sulfanyl group, which enhances its lipophilicity and potential biological activity. This modification allows for better interaction with hydrophobic pockets in biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
832077-67-5 |
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Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(5-phenylpentylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H19NOS/c1-3-9-15(10-4-1)11-5-2-8-14-21-18-19-16-12-6-7-13-17(16)20-18/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChI Key |
BTPBEDPWXBHGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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